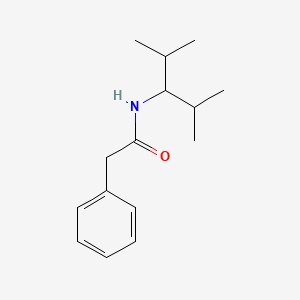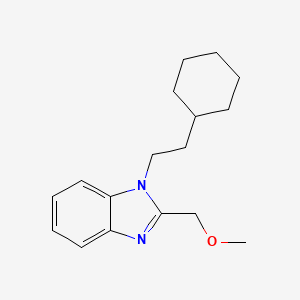
N-(1-isopropyl-2-methylpropyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-2-phenylacetamide, also known as Pregabalin, is a medication used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. It was first approved for medical use in the United States in 2004. Pregabalin is a member of the gabapentinoid class of medications and acts by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system.
Mécanisme D'action
N-(1-isopropyl-2-methylpropyl)-2-phenylacetamide acts by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of neurotransmitters such as glutamate, substance P, and noradrenaline, which are involved in pain perception and anxiety. By reducing the release of these neurotransmitters, this compound reduces pain and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to increase the concentration of GABA in the brain, which is an inhibitory neurotransmitter that reduces neuronal excitability. This compound has also been found to reduce the release of glutamate, which is an excitatory neurotransmitter that increases neuronal excitability. These effects contribute to the reduction of pain and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-isopropyl-2-methylpropyl)-2-phenylacetamide has several advantages for lab experiments. It has a high bioavailability and is easily absorbed by the body. It has a long half-life, which allows for less frequent dosing. However, this compound has several limitations for lab experiments. It is expensive and requires specialized equipment for synthesis. It also has a narrow therapeutic window, which makes it difficult to determine the optimal dose.
Orientations Futures
There are several future directions for N-(1-isopropyl-2-methylpropyl)-2-phenylacetamide research. One area of research is the use of this compound in the treatment of chronic pain conditions such as chronic low back pain and osteoarthritis. Another area of research is the use of this compound in the treatment of neuropathic pain associated with cancer. Additionally, there is ongoing research into the use of this compound in the treatment of alcohol withdrawal syndrome.
Méthodes De Synthèse
The synthesis of N-(1-isopropyl-2-methylpropyl)-2-phenylacetamide involves the reaction of 3-aminomethyl-5-methylhexanoic acid with benzyl cyanide in the presence of a catalyst. The reaction produces an intermediate compound, which is then treated with isopropylamine to yield this compound.
Applications De Recherche Scientifique
N-(1-isopropyl-2-methylpropyl)-2-phenylacetamide has been extensively studied for its efficacy in treating various medical conditions. Studies have shown that it is effective in reducing neuropathic pain associated with diabetic neuropathy and postherpetic neuralgia. It is also effective in treating fibromyalgia and generalized anxiety disorder. This compound has been found to be as effective as benzodiazepines in treating anxiety disorders, but with fewer side effects.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-11(2)15(12(3)4)16-14(17)10-13-8-6-5-7-9-13/h5-9,11-12,15H,10H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEWLQGYXOSJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5815059.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5815082.png)


![2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid](/img/structure/B5815099.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5815113.png)




![6-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B5815180.png)
